molecular formula C12H21NO5 B13061400 1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate

1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate

Cat. No.: B13061400
M. Wt: 259.30 g/mol
InChI Key: DFZMPKMSTNKZKL-BDAKNGLRSA-N
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Description

1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate is a complex organic compound that features a piperidine ring substituted with tert-butyl, methyl, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate typically involves the use of tert-butyl estersThis method is efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized flow microreactor systems. These systems allow for continuous production, which is more efficient and scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce various alcohols or amines.

Scientific Research Applications

1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl esters: These compounds share the tert-butyl group and are used in similar synthetic applications.

    Piperidine derivatives: Compounds with a piperidine ring structure, such as piperidine-1-carboxylates, exhibit similar chemical properties and reactivity.

Uniqueness

1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI Key

DFZMPKMSTNKZKL-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)OC

Origin of Product

United States

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